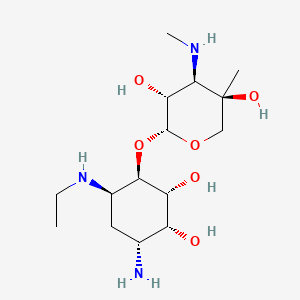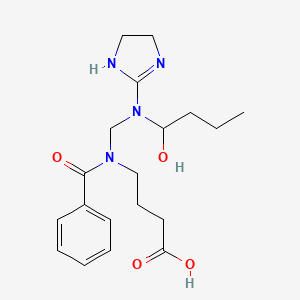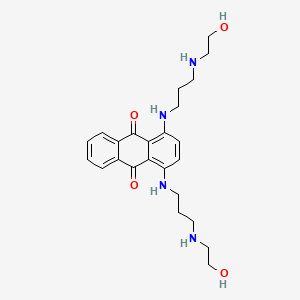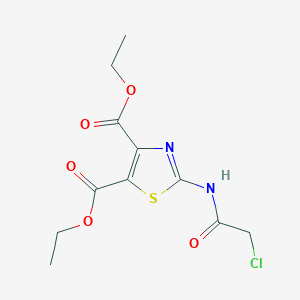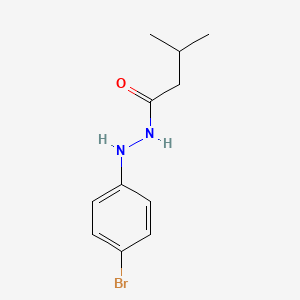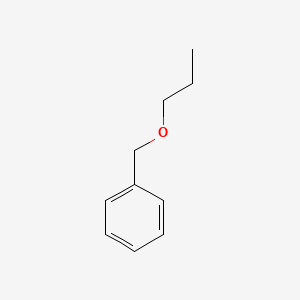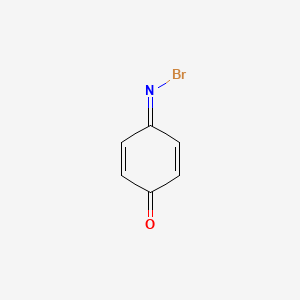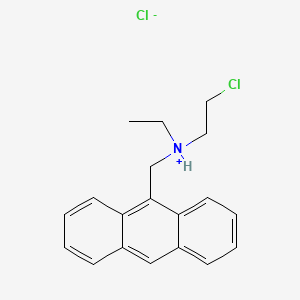
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the benzofuran moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the dioxolane ring: This can be done through acetalization reactions involving diols and aldehydes or ketones.
Final assembly: The final compound is assembled through a series of protection and deprotection steps, along with selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions may target the triazole ring or the dioxolane ring.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored as a potential drug candidate for various diseases, including infections and cancer.
Industry
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Coatings and Adhesives: The compound may be used to improve the properties of coatings and adhesives.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their antimicrobial and anticancer properties.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- lies in its combination of three distinct moieties: the triazole ring, the benzofuran moiety, and the dioxolane ring. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
特性
CAS番号 |
98519-41-6 |
|---|---|
分子式 |
C18H19Cl2N3O4 |
分子量 |
412.3 g/mol |
IUPAC名 |
1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(propan-2-yloxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-11(2)24-6-14-7-25-18(27-14,8-23-10-21-9-22-23)16-4-12-3-13(19)5-15(20)17(12)26-16/h3-5,9-11,14H,6-8H2,1-2H3/t14-,18+/m0/s1 |
InChIキー |
PFQLAQNAMIUSTM-KBXCAEBGSA-N |
異性体SMILES |
CC(C)OC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
正規SMILES |
CC(C)OCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)



